3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine
Description
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with bromine at position 3 and a methylthio (-SCH₃) group at position 4. Key physicochemical properties include:
- Molecular Formula: C₆H₅BrN₄S
- Molecular Weight: 245.10 g/mol
- CAS Number: 1306829-95-7
- Purity: Typically ≥97% in commercial preparations .
The bromine atom enhances electrophilic reactivity, while the methylthio group contributes to lipophilicity and target binding .
Properties
IUPAC Name |
3-bromo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIXBIKEFRPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NNC(=C2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306829-95-7 | |
| Record name | 3-bromo-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine typically involves the bromination of 6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one. One common method involves the use of phosphorus oxybromide (POBr3) in acetonitrile (CH3CN) as the brominating agent. The reaction is carried out in a pressure vessel at 100°C for 16 hours, followed by cooling and the addition of water and aqueous ammonium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Substitution: The bromine atom can be substituted with different nucleophiles, such as amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in tetrahydrofuran (THF) at room temperature.
Substitution: Nucleophiles like n-propylamine in THF at 0°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of various substituted pyrazolo[3,4-D]pyrimidine derivatives.
Scientific Research Applications
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine primarily involves its interaction with molecular targets such as kinases. The compound’s structure allows it to bind to the active sites of kinases, inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to potential therapeutic effects, particularly in cancer treatment .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural analogs and their distinguishing features:
Core Structure Variations
- Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-d]pyrimidine : The former has a pyridine ring fused at positions 3,4-b, altering electron distribution and reducing affinity for kinases compared to the pyrimidine-fused core .
Biological Activity
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and the results of recent research studies.
- Chemical Formula : C₆H₅BrN₄S
- CAS Number : 1306829-95-7
- Molecular Weight : 219.15 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Recent studies have indicated that derivatives of pyrazolo[3,4-D]pyrimidine can act as inhibitors of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR).
Efficacy Against Cancer Cell Lines
Recent research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the growth inhibition percentages (GI%) and IC50 values observed in different studies:
| Cell Line | GI% | IC50 (µM) | Reference |
|---|---|---|---|
| A549 (Lung Carcinoma) | 43.9% | - | |
| HCT-116 (Colon Cancer) | - | 0.016 | |
| RFX 393 (Renal Carcinoma) | 84.17% | 11.70 | |
| NCI-H460 (Lung Carcinoma) | 66.12% | - |
Study on Dual Inhibition Potential
A study focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives, including compounds related to this compound, found that these compounds showed dual inhibition potential toward CDK2 and TRKA. The most potent derivatives exhibited IC50 values as low as 0.55 µM for CDK2 and demonstrated significant growth inhibition against renal carcinoma cells (RFX 393) with a GI% reaching up to 84.17% .
Cell Cycle Analysis
Further investigations into the effects of these compounds on cell cycle progression revealed that treatment with pyrazolo derivatives led to significant arrest in the G0–G1 phase, indicating a potential mechanism for their antiproliferative effects. The treated cells showed an increase in G0–G1 phase population from 57.08% in control to approximately 84% in treated groups .
Apoptosis Induction
Flow cytometric analyses indicated that compounds derived from pyrazolo[3,4-D]pyrimidine can induce apoptosis in cancer cells. For instance, compound 12b , a derivative closely related to the target compound, was shown to significantly increase the BAX/Bcl-2 ratio, suggesting enhanced apoptotic signaling pathways .
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?
The synthesis typically involves multi-step strategies, such as cyclocondensation reactions and functional group substitutions. For example, high-temperature glycosylation with brominated precursors followed by ammonolysis has been employed to introduce bromo and methylthio groups at specific positions . One-pot multi-component reactions using thioureas or malononitrile derivatives can also generate the pyrazolo[3,4-d]pyrimidine core, with subsequent bromination and methylthiolation steps . Key intermediates like 6-(methylthio)pyrazolo[3,4-d]pyrimidine are often brominated using reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.
Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the positions of bromo and methylthio groups. For instance, the methylthio (-SMe) group typically resonates at δ ~2.5 ppm in H NMR, while bromine’s electronegativity deshields adjacent carbons in C NMR .
- X-ray Crystallography : Crystal structures of related pyrazolo[3,4-d]pyrimidines reveal planar heterocyclic cores with bond lengths (e.g., C–N: 1.33–1.48 Å) consistent with aromatic systems. Substituents like bromo and methylthio adopt specific orientations due to steric and electronic effects .
Q. What are the standard protocols for handling and storing this compound in laboratory settings?
While specific toxicity data for this compound is limited, general safety measures include:
- Conducting reactions in a fume hood to avoid inhalation of volatile byproducts.
- Using personal protective equipment (PPE) such as nitrile gloves and safety goggles.
- Storing the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent degradation via moisture or oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination or methylthiolation be addressed?
Regioselectivity is influenced by electronic and steric factors. For example:
- Bromination : Electrophilic bromination at the 3-position is favored due to the electron-rich nature of the pyrazolo ring. Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .
- Methylthiolation : Thiolation reagents like Lawesson’s reagent or methyl disulfide are used under basic conditions. Steric hindrance from adjacent substituents can direct the methylthio group to the 6-position .
Q. What strategies optimize the biological activity of pyrazolo[3,4-d]pyrimidine derivatives?
Structure-activity relationship (SAR) studies highlight the importance of substituents at positions 3 and 6:
- Bromo Group : Enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups for target engagement .
- Methylthio Group : Improves lipophilicity and membrane permeability, critical for kinase inhibition (e.g., VEGFR-2 or BRAFV600E targets). Derivatives with dual substituents (e.g., 3-bromo-6-methylthio) show enhanced potency in enzymatic assays (IC values < 1 µM) .
Q. How are computational methods used to predict reactivity and binding affinity?
- Molecular Docking : Software like Discovery Studio or AutoDock models interactions between the compound and target proteins (e.g., VEGFR-2). The methylthio group’s hydrophobic interactions with kinase hinge regions are often predicted to enhance binding .
- DFT Calculations : Predict regioselectivity in substitution reactions by analyzing charge distribution and Fukui indices .
Q. What analytical approaches resolve contradictions in spectral or biological data?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas when NMR data is ambiguous. For example, distinguishing between isomeric byproducts requires exact mass measurements (mass error < 2 ppm) .
- Bioassay Replication : Inconsistent antiviral or antitumor results (e.g., activity against L1210 leukemia cells) are addressed by repeating assays under standardized conditions (e.g., fixed cell density, incubation time) and using positive controls (e.g., doxorubicin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
